3-Nitro-2-(pyridin-3-yloxy)pyridine
Description
3-Nitro-2-(pyridin-3-yloxy)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group (-NO₂) at the 3-position and a pyridin-3-yloxy group (-O-C₅H₄N) at the 2-position. This structural arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The nitro group enhances electrophilicity, facilitating reductions or nucleophilic substitutions, while the pyridin-3-yloxy moiety may engage in hydrogen bonding or π-π stacking interactions, relevant in pharmacological contexts.
Properties
CAS No. |
76594-24-6 |
|---|---|
Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
3-nitro-2-pyridin-3-yloxypyridine |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)9-4-2-6-12-10(9)16-8-3-1-5-11-7-8/h1-7H |
InChI Key |
KVDKJMUQUZICCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=C(C=CC=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility and Reactivity : The pyridin-3-yloxy group in this compound may improve solubility in polar solvents compared to purely aliphatic substituents (e.g., piperidine).
- Electronic Effects : Nitro groups at position 3 deactivate the pyridine ring, directing electrophilic substitutions to position 5 or 6, whereas electron-donating groups (e.g., methoxy) enhance reactivity at ortho/para positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
